2,5- vs. 3,4-Dichloro Substitution: Regioisomer SAR Implications
The 2,5-dichlorophenyl substitution pattern is geometrically and electronically distinct from the more widely catalogued 3,4-dichloro isomer. Both share identical molecular weight (232.11 g/mol) and molecular formula (C₁₀H₁₁Cl₂NO), yet the 2,5-arrangement places one chlorine ortho and one chlorine meta to the morpholine attachment point, versus the 3,4-isomer which places chlorines meta and para [1]. This positional difference is predicted to alter the dihedral angle between the phenyl ring and the morpholine, affecting target binding pocket complementarity. In the broader morpholine SAR literature, ortho-substitution on the phenyl ring consistently reduces dopamine transporter (DAT) affinity relative to para-substituted analogs, while meta-substitution modulates serotonin transporter (SERT) engagement [2]. The compound class is referenced in patent WO2011146850A1 as part of a phenylmorpholine series with potential monoamine releaser/uptake inhibitor activity, though specific IC₅₀ values for the 2,5-dichloro exemplar were not disclosed in the published specification [3].
| Evidence Dimension | Predicted target engagement profile based on chlorine substitution topology |
|---|---|
| Target Compound Data | 2-(2,5-Dichlorophenyl)morpholine: ortho-Cl + meta-Cl substitution; structural analog of PAL-series phenylmorpholines |
| Comparator Or Baseline | 2-(3,4-Dichlorophenyl)morpholine: meta-Cl + para-Cl substitution (CAS 390408-07-8); 2-(2,4-Dichlorophenyl)morpholine: ortho-Cl + para-Cl substitution (CAS 1097797-70-0) |
| Quantified Difference | No direct comparative biochemical data available in public domain for these specific regioisomers; differentiation is based on established morpholine SAR principles |
| Conditions | SAR inference from phenylmorpholine class literature and patent disclosures |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies; using the 3,4-dichloro isomer in place of the 2,5-dichloro isomer will yield non-comparable biological results due to divergent chlorine spatial orientation.
- [1] PubChem Compound Summary. 2-(3,4-Dichlorophenyl)morpholine, CID 43350827. View Source
- [2] Kumari S, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. 2020;96:103578. View Source
- [3] Blough BE, Rothman R, Landavazo A, Page KM, Decker AM. Phenylmorpholines and Analogues Thereof. International Patent Application WO2011146850A1. Filed 2011-05-20. View Source
